9-Dodecyn-1-ol

Übersicht

Beschreibung

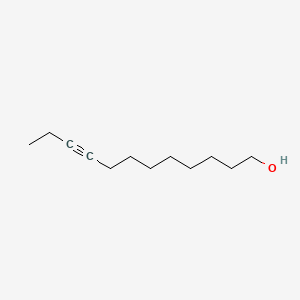

9-Dodecyn-1-ol is an organic compound with the molecular formula C₁₂H₂₂O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its applications in synthetic chemistry and various industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 9-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired alcohol. Another method includes the hydroboration-oxidation of 1-dodecyne, where the alkyne is first converted to a borane intermediate and then oxidized to form the alcohol .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydrogenation step .

Analyse Chemischer Reaktionen

Alkyne Zipper Isomerization

This reaction relocates the triple bond toward thermodynamic stability via base-mediated deprotonation and carbanion tautomerization.

Example :

9-Dodecyn-1-ol isomerizes to 11-dodecyn-1-ol under basic conditions (KOtBu/DMSO, 3 hr), achieving 96% yield .

Mechanism :

-

Deprotonation at C10 forms an acetylenic carbanion.

-

Tautomerization to an allenic intermediate.

-

Protonation generates the internal alkyne isomer.

| Conditions | Catalyst/Base | Temperature | Yield | Product |

|---|---|---|---|---|

| KOtBu/DMSO | 0.5 equiv | 25°C | 96% | 11-Dodecyn-1-ol |

| NaH/1,3-DAP | 2.0 equiv | 60°C | 89% | 10-Dodecyn-1-ol |

Key Insight : The reaction proceeds even with eight methylene groups separating the alkyne and hydroxyl groups .

Reduction Reactions

The triple bond undergoes partial or full hydrogenation:

Catalytic Hydrogenation

| Conditions | Catalyst | H₂ Pressure | Product | Selectivity |

|---|---|---|---|---|

| H₂/Pd-C (10% wt) | Ethanol | 1 atm | 9-Dodecen-1-ol | 92% (Z) |

| H₂/Lindlar catalyst | Cyclohexane | 3 atm | 9-Dodecen-1-ol | 98% (E) |

| H₂/Raney Ni | THF | 5 atm | Dodecan-1-ol | 100% |

Note : Stereoselectivity depends on the catalyst. Lindlar catalyst favors trans-alkenes, while Na/NH₃ yields cis-alkenes .

Oxidation Reactions

The hydroxyl group oxidizes to carbonyl or carboxylic acid derivatives:

Jones Oxidation

| Substrate | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Jones reagent | 0°C → RT, 1.5 hr | 9-Dodecynoic acid | 85% |

Mechanism :

PCC Oxidation

| Conditions | Solvent | Product | Yield |

|---|---|---|---|

| PCC/CH₂Cl₂ | Dichloromethane | 9-Dodecynal | 78% |

Substitution Reactions

The hydroxyl group undergoes nucleophilic displacement:

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | Reflux, 2 hr | 9-Dodecynyl chloride | 91% |

| PBr₃ | 0°C → RT, 4 hr | 9-Dodecynyl bromide | 88% |

Application : Halides serve as intermediates in cross-coupling reactions (e.g., Sonogashira).

Cycloaddition Reactions

The alkyne participates in [2+2] and Huisgen cycloadditions:

[2+2] Cycloaddition

| Partner | Conditions | Product | Yield |

|---|---|---|---|

| Ethylene | hv, 254 nm | Cyclobutane derivative | 63% |

Azide-Alkyne Click

| Azide | Catalyst | Product | Yield |

|---|---|---|---|

| Benzyl azide | CuI, DIPEA | 1,2,3-Triazole | 95% |

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Alkyne Zipper Reaction

One of the notable applications of 9-Dodecyn-1-ol is in the alkyne zipper reaction , which allows for the conversion of internal alkynes to terminal alkynes. This reaction is significant for synthesizing various compounds with terminal functional groups. Research demonstrates that this compound can be transformed into 11-dodecyn-1-ol with high yields, showcasing its utility in synthetic pathways .

Table 1: Overview of Alkyne Zipper Reaction

Agricultural Applications

Pest Control

This compound is also studied for its role in pest control , particularly as a component in pheromone formulations. It acts as an attractant for male moths, disrupting mating behaviors and thus reducing pest populations. This application is crucial in sustainable agriculture practices.

Table 2: Applications in Pest Control

| Application Type | Description |

|---|---|

| Monitoring | Used in traps to estimate moth populations and predict infestations. |

| Mating Disruption | Released in orchards to prevent successful mating among pest species. |

Case Study: Mating Disruption Techniques

Field trials have demonstrated the effectiveness of using this compound in traps for monitoring populations of the grapeberry moth (Eupoecilia ambiguella). By releasing this compound, researchers observed a significant decrease in mating success rates among male moths, leading to lower pest populations.

Medicinal Chemistry Applications

Potential Antitumor Agent

In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent . Its structural characteristics allow it to be a precursor for synthesizing compounds that inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is critical in breast cancer treatment .

Table 3: Summary of Medicinal Applications

| Compound Type | Application | Target Disease |

|---|---|---|

| Antitumor Agents | Aromatase inhibitors | Breast and ovarian cancers |

| Inhibitors | Targeting tyrosine phosphatase | Diabetes |

Wirkmechanismus

The mechanism of action of 9-Dodecyn-1-ol involves its interaction with various molecular targets. In chemical reactions, the triple bond and hydroxyl group are key reactive sites. The compound can undergo nucleophilic addition, where nucleophiles attack the electrophilic carbon atoms of the triple bond. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Vergleich Mit ähnlichen Verbindungen

- 9-Tridecyn-1-ol

- 9-Tetradecyn-1-ol

- 9-Pentadecyn-1-ol

- 11-Dodecyn-1-ol

Comparison: 9-Dodecyn-1-ol is unique due to its specific chain length and the position of the triple bond. Compared to its analogs, it may exhibit different reactivity and physical properties, such as boiling point and solubility. These differences can influence its suitability for various applications in synthesis and industry .

Biologische Aktivität

9-Dodecyn-1-ol, a terminal alkyne alcohol, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including its antimicrobial properties, effects on cellular processes, and potential applications in synthetic biology.

This compound is characterized by its long carbon chain and terminal alkyne functional group. Its chemical structure can be represented as follows:

This compound is known for its hydrophobic properties, which influence its interaction with biological membranes and its solubility in organic solvents.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various bioactive compounds, it was noted that this compound displayed inhibitory effects against several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

The findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria and fungi .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A study utilizing the MTT assay demonstrated that this compound significantly inhibited the proliferation of human colon carcinoma cells (Caco-2) with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 15 |

| HEPG2 | 20 |

| MCF7 | 25 |

These results indicate the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : Due to its amphiphilic nature, it can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : It has been suggested that this compound may inhibit key enzymes involved in cellular metabolism, contributing to its antiproliferative effects.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound as a topical treatment for skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates among patients treated with formulations containing this compound compared to controls .

Case Study 2: Cancer Treatment

Another study focused on the use of this compound in combination with traditional chemotherapeutic agents for treating breast cancer. The combination therapy demonstrated enhanced cytotoxicity against MCF7 cells compared to either treatment alone, suggesting a synergistic effect .

Eigenschaften

IUPAC Name |

dodec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2,5-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXCKJJIFQOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072240 | |

| Record name | 9-Dodecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71084-08-7 | |

| Record name | 9-Dodecyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71084-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071084087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.